Cas no 33443-53-7 (6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one)

6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one structure
33443-53-7 structure
Product Name:6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one
CAS No:33443-53-7
MF:C14H9BrN2O
MW:301.138062238693
MDL:MFCD00226657
CID:917974
PubChem ID:63441
Update Time:2025-11-02

6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-BROMO-4-PHENYLQUINAZOLIN-2(1H)-ONE
    • 6-Bromo-4-phenyl-1H-quinazolin-2-one
    • 2(1H)-Quinazolinone, 6-bromo-4-phenyl-
    • 4-Phenyl-6-brom-chinazolinon
    • 4-Phenyl-6-bromo-2(1H)-quinazolinone
    • 6-Bromo-4-phenyl-2(1H)-quinazolinone
    • 6-bromo-4-phenyl-2-quinazolinone
    • 6-bromo-4-phenylquinazolin-2-ol
    • 6-Bromo-4-phenylquinazolin-2-one
    • AC1L1Z3P
    • BRN 0884748
    • 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one
    • SR-01000531952-1
    • MLS001207556
    • HMS2816B11
    • 5-24-04-00252 (Beilstein Handbook Reference)
    • DTXSID60187088
    • NCGC00314365-01
    • Quinazolin-2-ol, 6-bromo-4-phenyl-
    • NCGC00245204-01
    • SR-01000531952
    • AKOS000638478
    • 33443-53-7
    • SMR000515662
    • SR-01000393592-1
    • Cambridge id 5130702
    • CHEMBL1345353
    • SCHEMBL24108900
    • AKOS005520883
    • DB-263817
    • IDI1_009253
    • CCG-15323
    • STK727080
    • F0010-0479
    • IFLab1_001386
    • 6-Bromo-4-phenyl-2-quinazolinol #
    • AB00074210-01
    • HMS1415O22
    • SR-01000393592
    • HMS1609H02
    • STK387419
    • EN300-235797
    • AB00074210-02
    • YFRZROIZOHWZNR-UHFFFAOYSA-N
    • SCHEMBL11605848
    • MDL: MFCD00226657
    • Inchi: 1S/C14H9BrN2O/c15-10-6-7-12-11(8-10)13(17-14(18)16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18)
    • InChI Key: YFRZROIZOHWZNR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC=CC=1)=NC(N2)=O

Computed Properties

  • Exact Mass: 299.98987
  • Monoisotopic Mass: 299.99
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.5A^2

Experimental Properties

  • Density: 1.57±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 324-326 ºC (N,N-dimethylformamide )
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.697
  • Solubility: Almost insoluble (0.069 g/l) (25 º C),
  • PSA: 41.46

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Additional information on 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one

Comprehensive Overview of 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one (CAS No. 33443-53-7)

6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one (CAS No. 33443-53-7) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the quinazolinone family, a class of nitrogen-containing heterocycles known for their diverse biological activities and applications in drug discovery. The presence of a bromo substituent at the 6-position and a phenyl group at the 4-position enhances its reactivity and potential utility in synthetic chemistry.

In recent years, the demand for 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one has surged due to its role as a key intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in cancer therapy, neurodegenerative disease research, and antimicrobial agent development. The compound's unique structure allows for further functionalization, making it a versatile building block in medicinal chemistry. Its CAS No. 33443-53-7 is frequently searched in academic databases, reflecting its growing importance in scientific studies.

One of the most discussed topics in the context of quinazolinone derivatives is their ability to modulate enzyme activity. 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one has been investigated for its inhibitory effects on kinases and other enzymes involved in signal transduction pathways. This property aligns with the current trend of targeting protein kinases in drug development, a hot topic in precision medicine. The compound's bromine atom also offers opportunities for cross-coupling reactions, a technique widely used in green chemistry and catalysis research.

From a synthetic perspective, 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one is often prepared via cyclization reactions of 2-aminobenzamide derivatives. Its crystalline nature and stability under standard conditions make it a practical choice for laboratory use. The compound's molecular weight and solubility profile are frequently queried by chemists, highlighting the need for detailed physicochemical data. Recent advancements in computational chemistry have enabled researchers to predict its interactions with biological targets, further driving interest in this molecule.

Environmental and safety considerations are also critical when working with 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one. While not classified as hazardous under standard regulations, proper handling protocols are recommended due to its potential reactivity. The compound's biodegradability and ecotoxicity are subjects of ongoing study, reflecting the broader scientific community's focus on sustainable chemistry practices. These aspects are increasingly important to researchers seeking eco-friendly alternatives in synthetic workflows.

In conclusion, 6-bromo-4-phenyl-1,2-dihydroquinazolin-2-one (CAS No. 33443-53-7) represents a valuable scaffold in modern chemical research. Its multifaceted applications span from drug discovery to materials science, addressing pressing challenges in healthcare and technology. As interest in heterocyclic compounds continues to grow, this molecule is poised to remain at the forefront of innovative research initiatives worldwide.

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